molecular formula C9H11N3O3 B14480981 Acetamide, N-hydroxy-2-(((phenylamino)carbonyl)amino)- CAS No. 65051-23-2

Acetamide, N-hydroxy-2-(((phenylamino)carbonyl)amino)-

Cat. No.: B14480981
CAS No.: 65051-23-2
M. Wt: 209.20 g/mol
InChI Key: HOWPFUANESQJCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetamide, N-hydroxy-2-(((phenylamino)carbonyl)amino)- is a chemical compound with a complex structure that includes an acetamide group, a phenylamino group, and a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-hydroxy-2-(((phenylamino)carbonyl)amino)- typically involves the reaction of phenylamine with acetic anhydride, followed by the introduction of a hydroxy group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters. The use of high-purity reagents and advanced purification techniques is essential to achieve the desired quality and yield of the product.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-hydroxy-2-(((phenylamino)carbonyl)amino)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into simpler amines or other derivatives.

    Substitution: The phenylamino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce amines. Substitution reactions can lead to a wide range of substituted phenyl derivatives.

Scientific Research Applications

Acetamide, N-hydroxy-2-(((phenylamino)carbonyl)amino)- has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Acetamide, N-hydroxy-2-(((phenylamino)carbonyl)amino)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Acetamide, N-hydroxy-2-(((phenylamino)carbonyl)amino)- include:

    Acetanilide: A simpler compound with similar structural features but lacking the hydroxy group.

    Phenylacetamide: Another related compound with a phenyl group attached to an acetamide moiety.

    Hydroxyacetanilide: A compound with both hydroxy and acetamide groups, similar to the target compound.

Uniqueness

The uniqueness of Acetamide, N-hydroxy-2-(((phenylamino)carbonyl)amino)- lies in its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

65051-23-2

Molecular Formula

C9H11N3O3

Molecular Weight

209.20 g/mol

IUPAC Name

N-hydroxy-2-(phenylcarbamoylamino)acetamide

InChI

InChI=1S/C9H11N3O3/c13-8(12-15)6-10-9(14)11-7-4-2-1-3-5-7/h1-5,15H,6H2,(H,12,13)(H2,10,11,14)

InChI Key

HOWPFUANESQJCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCC(=O)NO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.